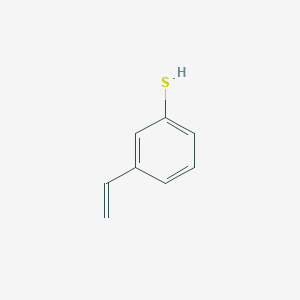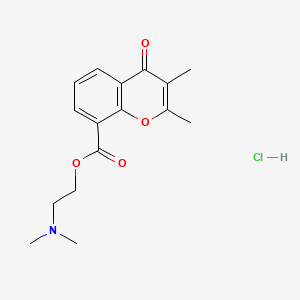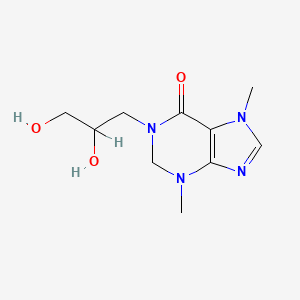
2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone is a chemical compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include the formation of the purinone ring and subsequent functionalization to introduce the dihydroxypropyl and dimethyl groups. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Functional groups on the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme interactions, cellular processes, and metabolic pathways.
Medicine: Potential medicinal applications include its use as a lead compound for drug development, particularly if it exhibits pharmacological activity.
Industry: In industrial settings, the compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3-Dihydro-1-(2,3-dihydroxypropyl)-3,7-dimethyl-6(1H)-purinone include other purinone derivatives and compounds with similar functional groups. Examples include:
- 1H-Indole-3-carbaldehyde derivatives
- Isoindoline and isoindoline-1,3-dione derivatives
Uniqueness
What sets this compound apart is its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering unique properties that may not be present in other similar compounds.
Properties
CAS No. |
73986-44-4 |
|---|---|
Molecular Formula |
C10H16N4O3 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-(2,3-dihydroxypropyl)-3,7-dimethyl-2H-purin-6-one |
InChI |
InChI=1S/C10H16N4O3/c1-12-5-11-9-8(12)10(17)14(6-13(9)2)3-7(16)4-15/h5,7,15-16H,3-4,6H2,1-2H3 |
InChI Key |
NXQXDPWQCUGSGH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(C(=O)C2=C1N=CN2C)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


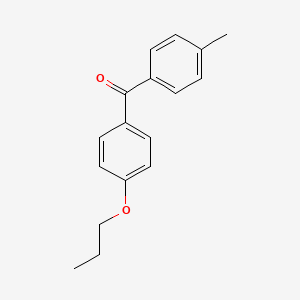
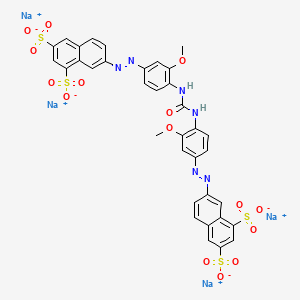
![2-[(E)-(4-Amino-7-sulfonaphthalen-1-yl)diazenyl]benzene-1,4-disulfonic acid](/img/structure/B14468110.png)
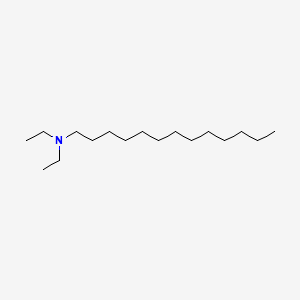
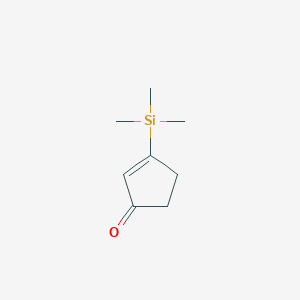
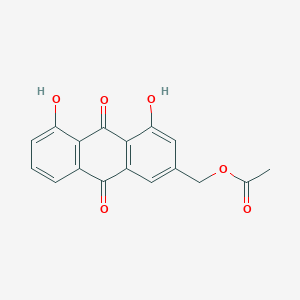
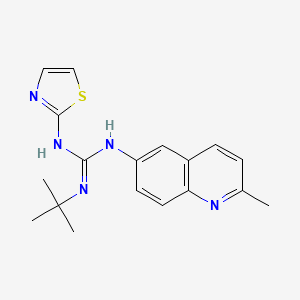
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]butanoate](/img/structure/B14468157.png)

![Bis[1-(naphthalen-1-yl)ethylidene]hydrazine](/img/structure/B14468188.png)
![Dibutyltinbis[2-(myristoyloxy)ethylmercaptide]](/img/structure/B14468191.png)
![(8R,9R,10S,13S,14S)-13-Methylhexadecahydrospiro[cyclopenta[a]phenanthrene-17,5'-[1,3]oxazolidine]](/img/structure/B14468196.png)
